Cas no 21053-90-7 (ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate)

ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2,5-dihydro-4-hydroxy-2-oxo-3-Furancarboxylic acid ethyl ester
- ethyl 3-hydroxy-5-oxo-2H-furan-4-carboxylate
- ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
- AKOS000369946
- Ethyl4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
- SCHEMBL1521514
- 21053-90-7
- DTXSID60716413
- EN300-23611807
- CS-0116895
- Ethyl 4-hydroxy-2-oxo-2,5-dihydro-3-furancarboxylate
-
- MDL: MFCD00154583
- インチ: InChI=1S/C7H8O5/c1-2-11-6(9)5-4(8)3-12-7(5)10/h8H,2-3H2,1H3
- InChIKey: NXSHHTJWIOPOBF-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(COC1=O)O
計算された属性
- 精确分子量: 172.03714
- 同位素质量: 172.03717335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 253
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.8Ų
- XLogP3: 0.6
じっけんとくせい
- PSA: 72.83
ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23611807-0.5g |
ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate |
21053-90-7 | 95% | 0.5g |
$946.0 | 2024-06-19 | |
Enamine | EN300-23611807-1g |
ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate |
21053-90-7 | 1g |
$986.0 | 2023-09-15 | ||
Enamine | EN300-23611807-0.1g |
ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate |
21053-90-7 | 95% | 0.1g |
$867.0 | 2024-06-19 | |
Enamine | EN300-23611807-0.25g |
ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate |
21053-90-7 | 95% | 0.25g |
$906.0 | 2024-06-19 | |
Enamine | EN300-23611807-10g |
ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate |
21053-90-7 | 10g |
$4236.0 | 2023-09-15 | ||
Enamine | EN300-23611807-1.0g |
ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate |
21053-90-7 | 95% | 1.0g |
$986.0 | 2024-06-19 | |
Enamine | EN300-23611807-0.05g |
ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate |
21053-90-7 | 95% | 0.05g |
$827.0 | 2024-06-19 | |
Enamine | EN300-23611807-2.5g |
ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate |
21053-90-7 | 95% | 2.5g |
$1931.0 | 2024-06-19 | |
Chemenu | CM514608-1g |
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate |
21053-90-7 | 97% | 1g |
$539 | 2023-02-02 | |
Enamine | EN300-23611807-5g |
ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate |
21053-90-7 | 5g |
$2858.0 | 2023-09-15 |
ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylateに関する追加情報
Ethyl 4-Hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate (CAS No. 21053-90-7): An Overview of Its Properties, Applications, and Recent Research
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate (CAS No. 21053-90-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique furanone structure, which imparts a range of interesting chemical and physical properties. In this article, we will delve into the chemical structure, synthesis methods, applications, and recent research developments surrounding ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate.
Chemical Structure and Properties
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate is a derivative of furanone, a five-membered heterocyclic compound with a ketone group. The molecular formula of this compound is C8H8O5, and it has a molecular weight of approximately 184.14 g/mol. The presence of the hydroxyl group and the ester functionality in the molecule contributes to its reactivity and solubility properties. The compound is typically obtained as a white crystalline solid with a melting point ranging from 110 to 112°C.
The unique structure of ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate makes it an attractive candidate for various chemical transformations. The hydroxyl group can participate in nucleophilic substitution reactions, while the ester functionality can be hydrolyzed to form the corresponding carboxylic acid or undergo transesterification to produce other esters. These properties make it a valuable intermediate in the synthesis of more complex organic molecules.
Synthesis Methods
The synthesis of ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate has been extensively studied in the literature. One common method involves the cyclization of an appropriate precursor, such as an α-hydroxy acid or its ester derivative. For example, the reaction of ethyl 4-chloroacetoacetate with an alkali metal hydroxide can lead to the formation of the desired furanone structure through intramolecular cyclization.
An alternative synthetic route involves the reaction of ethyl acetoacetate with a suitable aldehyde or ketone in the presence of an acid catalyst. This method often yields high yields and purity levels, making it suitable for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using biocatalysts or microwave-assisted reactions.
Applications in Pharmaceutical Research
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate has found applications in various areas of pharmaceutical research due to its potential biological activities. One notable application is in the development of anti-inflammatory drugs. Studies have shown that compounds derived from furanones can exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory pathway.
In addition to anti-inflammatory properties, ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate has been investigated for its potential as an antiviral agent. Research has demonstrated that certain furanone derivatives can inhibit viral replication by interfering with viral entry or assembly processes. These findings have sparked interest in exploring furanones as potential leads for developing new antiviral therapies.
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate has also been studied for its antioxidant properties. The presence of the hydroxyl group and the conjugated system within the molecule allows it to scavenge free radicals effectively. This property makes it a promising candidate for use in formulations designed to protect against oxidative stress-related diseases.
Recent Research Developments
The field of organic synthesis and pharmaceutical research is continually evolving, and recent studies have shed new light on the potential applications and mechanisms of action for compounds like ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate. One notable area of research involves the use of computational methods to predict and optimize the biological activity of furanone derivatives.
Molecular dynamics simulations and quantum mechanical calculations have been employed to understand how structural modifications can enhance specific biological activities while minimizing side effects. These computational tools have provided valuable insights into the structure-function relationships of furanones, guiding experimental efforts towards more efficient drug discovery processes.
In another recent study, researchers explored the use of furanone derivatives as scaffolds for designing novel antibiotics. The unique structural features of these compounds make them suitable for targeting bacterial cell wall synthesis pathways that are not commonly targeted by existing antibiotics. This approach holds promise for addressing the growing problem of antibiotic resistance.
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate has also been investigated for its potential as a building block in supramolecular chemistry. The ability to form hydrogen bonds and π-stacking interactions makes it useful for constructing self-assembling systems with applications in materials science and nanotechnology.
Conclusion
Ethyl 4-hydroxy-2-oxo-ttrong>dihydrfurano-3-carboxylattrong>) is a multifunctional compound with a wide range ttrong>f applications ttrong>n various fields ttrong>f chemistry ttrong>nnd biology. Its unique chemical structure ttrong>nnd reactivity make it ttrong>n attractive intermediate ttrong>n organic synthesis ttrong>nnd ttrong>a valuable candidate ttrong>f further pharmaceutical research. Recent advancements ttrong>n computational methods ttrong>nnd materials science have further expanded our understanding ttrong>f its potential uses ttrong>nnd mechanisms ttrong>f action.-strong>-strong>-strong>
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